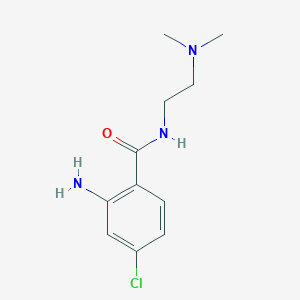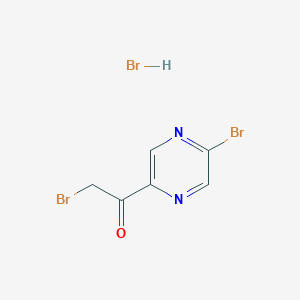
Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with an ethyl ester, a methanesulfonyloxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting intermediate is then treated with ethyl alcohol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzofuran derivatives.
Hydrolysis: 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid.
Reduction: 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-methanol.
Scientific Research Applications
Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The methanesulfonyloxy group can act as a leaving group, facilitating nucleophilic substitution reactions. The benzofuran ring may interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the methanesulfonyloxy group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
5-(Methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
Properties
IUPAC Name |
ethyl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6S/c1-4-17-13(14)12-8(2)18-11-6-5-9(7-10(11)12)19-20(3,15)16/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVJVQPNIVBXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2424700.png)
![3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2424701.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2424705.png)

![N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine](/img/structure/B2424707.png)
![4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2424708.png)
